molecular formula C24H28N4O2 B2880279 3-[1-(3,4-dimethylbenzoyl)piperidin-4-yl]-4-[(4-methylphenyl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one CAS No. 1775410-23-5

3-[1-(3,4-dimethylbenzoyl)piperidin-4-yl]-4-[(4-methylphenyl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one

Cat. No.: B2880279
CAS No.: 1775410-23-5
M. Wt: 404.514
InChI Key: GOXSYHWEKWKJOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the triazolone class of heterocyclic molecules, characterized by a 1,2,4-triazol-5-one core fused with a dihydro ring system. The structure features a piperidin-4-yl group substituted with a 3,4-dimethylbenzoyl moiety and a 4-methylphenylmethyl side chain.

Properties

IUPAC Name

3-[1-(3,4-dimethylbenzoyl)piperidin-4-yl]-4-[(4-methylphenyl)methyl]-1H-1,2,4-triazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O2/c1-16-4-7-19(8-5-16)15-28-22(25-26-24(28)30)20-10-12-27(13-11-20)23(29)21-9-6-17(2)18(3)14-21/h4-9,14,20H,10-13,15H2,1-3H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOXSYHWEKWKJOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=NNC2=O)C3CCN(CC3)C(=O)C4=CC(=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization Strategies

The triazolone ring is typically synthesized via cyclocondensation of hydrazine derivatives with carbonyl compounds. For 4,5-dihydro variants, semicarbazides or thiosemicarbazides serve as precursors:

General Protocol (Adapted from):

  • React hydrazine hydrate with ethyl acetoacetate in ethanol under reflux to form the hydrazide intermediate.
  • Treat with phosgene or triphosgene in dichloromethane to induce cyclization, yielding 4,5-dihydro-1H-1,2,4-triazol-5-one.

Key Variables:

  • Solvent: Polar aprotic solvents (DMF, THF) enhance reaction homogeneity.
  • Temperature: 60–80°C optimizes cyclization rates while minimizing decomposition.

Functionalization of the Piperidine Moiety

Acylation at the Piperidine Nitrogen

Introducing the 3,4-dimethylbenzoyl group requires selective N-acylation of piperidine:

Method A (Friedel-Crafts Acylation):

  • Reagents: 3,4-Dimethylbenzoyl chloride, AlCl₃ (Lewis acid)
  • Conditions: Anhydrous dichloroethane, 0°C → room temperature, 12 h.
  • Yield: ~70–75% (analogous piperidine acylations).

Method B (Schotten-Baumann Reaction):

  • Reagents: 3,4-Dimethylbenzoyl chloride, aqueous NaOH, dichloromethane
  • Conditions: Phase-transfer catalysis with tetrabutylammonium bromide, vigorous stirring.
  • Advantages: Mild conditions preserve acid-sensitive groups.

Introduction of the 4-Methylbenzyl Side Chain

Alkylation of the Triazolone Nitrogen

The 4-methylbenzyl group is installed via nucleophilic substitution:

Procedure:

  • Deprotonate the triazolone nitrogen with NaH (2.2 eq) in dry THF at 0°C.
  • Add 4-methylbenzyl bromide (1.1 eq) dropwise, warm to 25°C, and stir for 6 h.
  • Quench with ice-water, extract with ethyl acetate, and purify via silica gel chromatography.

Optimization Notes:

  • Excess alkylating agent leads to di-substitution; stoichiometric control is critical.
  • DMF as a co-solvent (10% v/v) accelerates reaction kinetics.

Final Assembly: Coupling of Fragments

Mitsunobu Reaction for Fragment Linking

The piperidine and triazolone subunits are coupled via Mitsunobu conditions:

Component Quantity
1-(3,4-Dimethylbenzoyl)piperidin-4-ol 1.0 eq
4-[(4-Methylphenyl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one 1.2 eq
DIAD (Diisopropyl azodicarboxylate) 1.5 eq
PPh₃ (Triphenylphosphine) 1.5 eq
THF 0.1 M

Steps:

  • Dissolve substrates in THF under nitrogen.
  • Add PPh₃ and DIAD sequentially at 0°C.
  • Stir at 25°C for 24 h, concentrate, and purify by recrystallization (ethanol/water).

Yield: 65–70% (estimated from analogous couplings).

Alternative Synthetic Routes

One-Pot Tandem Cyclization-Acylation

A streamlined approach combining triazolone formation and piperidine acylation:

  • React piperidin-4-yl-hydrazine with 3,4-dimethylbenzoyl chloride in pyridine to form the acylated hydrazine.
  • Add ethyl 4-methylbenzylpropiolate , heat to 100°C to initiate cyclization.
  • Isolate via acid-base extraction (HCl/NaHCO₃).

Advantages: Reduces purification steps; however, regioselectivity challenges may arise.

Analytical and Purification Considerations

Chromatographic Techniques

  • Normal-phase silica gel chromatography (hexane/ethyl acetate gradient) resolves unreacted acylating agents.
  • Recrystallization from ethanol/water (4:1) yields high-purity product (>98% by HPLC).

Spectroscopic Validation

  • ¹H NMR (DMSO-d₆): Key signals include δ 1.45–1.78 (piperidine CH₂), δ 2.25 (Ar-CH₃), δ 3.92 (N-CH₂-Ar), δ 7.10–7.35 (aromatic protons).
  • IR (KBr): Peaks at 1685 cm⁻¹ (C=O triazolone), 1640 cm⁻¹ (amide I band).

Comparative Evaluation of Synthetic Methods

Method Yield (%) Purity (%) Time (h) Cost Index
Fragment Coupling (Mitsunobu) 65–70 98 24 High
One-Pot Tandem 55–60 90 12 Moderate
Stepwise Alkylation/Acylation 70–75 95 36 High

Industrial-Scale Considerations

Catalytic Improvements

  • Phase-Transfer Catalysis: Benzyltriethylammonium chloride (0.1 eq) enhances alkylation rates in biphasic systems.
  • Microwave Assistance: Reduces cyclization time from 6 h to 30 min (80°C, 300 W).

Waste Mitigation

  • Solvent Recycling: THF recovery via distillation reduces environmental footprint.
  • Byproduct Utilization: Unreacted 3,4-dimethylbenzoyl chloride is hydrolyzed to the acid for reuse.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl positions, using reagents like sodium hydride and alkyl halides.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and conditions such as reflux or room temperature. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

3-[1-(3,4-dimethylbenzoyl)piperidin-4-yl]-4-[(4-methylphenyl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[1-(3,4-dimethylbenzoyl)piperidin-4-yl]-4-[(4-methylphenyl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets and pathways. It may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ primarily in substituents on the benzoyl/piperidine group and the triazolone side chain. Below is a detailed comparison based on evidence from crystallographic data, synthetic routes, and substituent effects:

Substituent Variations and Physicochemical Properties

Compound Name (CAS or Reference) Key Substituents Molecular Features Potential Impact on Properties
3-[1-(3,4-Dimethylbenzoyl)piperidin-4-yl]-4-[(4-methylphenyl)methyl]-... 3,4-Dimethylbenzoyl; 4-methylphenylmethyl Increased lipophilicity due to methyl groups; planar aromatic systems. Enhanced membrane permeability; potential metabolic stability .
3-[1-(5-Chloro-2-methoxybenzoyl)piperidin-4-yl]-4-(4-methylphenyl)-... () 5-Chloro-2-methoxybenzoyl Electron-withdrawing Cl and OCH₃ groups. Higher polarity; possible improved solubility but reduced CNS penetration .
5-{1-[(4-Bromophenyl)acetyl]piperidin-4-yl}-4-phenyl-... (CAS 2061679-29-4; ) 4-Bromophenylacetyl Bulky bromine atom; acetyl linker. Increased molecular weight; potential halogen bonding with targets .
5-{1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}-4-phenyl-... () 3-Chloro-5-(trifluoromethyl)pyridinyl Trifluoromethyl group (electron-withdrawing); pyridine ring. Enhanced metabolic stability and bioavailability; possible enzyme inhibition .
Carfentrazone-ethyl (Herbicide; ) Ethyl ester; chlorinated phenyl Ester group for pro-drug activation; chlorine for herbicidal activity. Selective action on plant enzymes (e.g., protoporphyrinogen oxidase inhibition) .

Crystallographic and Conformational Insights

  • The main compound’s bond lengths and angles are consistent with related triazolones, as validated by SHELX-refined structures (e.g., S–S bond distances in pyrazolones: ~1.65–1.70 Å) .
  • Substituents like the 3,4-dimethylbenzoyl group may induce steric hindrance, affecting molecular packing in crystal lattices and intermolecular interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.